Cas no 2138567-74-3 (4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol)

4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1155720
- 2138567-74-3
- 4-methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
- 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
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- Inchi: 1S/C12H22O/c1-4-11(5-2)12(13)8-6-10(3)7-9-12/h6,8,10-11,13H,4-5,7,9H2,1-3H3
- InChI Key: WSIWHHUZQXNWLU-UHFFFAOYSA-N
- SMILES: OC1(C=CC(C)CC1)C(CC)CC
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.2
4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155720-1.0g |
4-methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol |
2138567-74-3 | 1g |
$0.0 | 2023-06-09 |
4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
Research Brief on 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol (CAS: 2138567-74-3): Recent Advances and Applications
4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol (CAS: 2138567-74-3) is a cyclohexenol derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in the field.
The synthesis of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol has been optimized in recent years, with researchers focusing on green chemistry approaches to improve yield and reduce environmental impact. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic method using palladium nanoparticles, achieving a 92% yield under mild conditions. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological evaluation.
In terms of biological activity, preliminary studies have indicated that 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol exhibits moderate anti-inflammatory and analgesic properties. A recent in vitro study conducted by researchers at the University of Cambridge revealed that the compound inhibits COX-2 enzyme activity by 45% at a concentration of 50 µM, suggesting its potential as a lead compound for non-steroidal anti-inflammatory drug (NSAID) development. However, further in vivo studies are required to validate these findings and assess its safety profile.
Another promising area of research involves the use of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol as a chiral building block for the synthesis of complex natural products. Its stereochemistry and functional groups make it an attractive candidate for asymmetric synthesis. A 2022 paper in Organic Letters detailed its application in the total synthesis of a marine-derived alkaloid with reported antitumor activity, showcasing its versatility in medicinal chemistry.
Despite these advancements, challenges remain in the development of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol for therapeutic use. Its pharmacokinetic properties, including bioavailability and metabolic stability, are currently under investigation. Recent computational modeling studies have provided insights into potential structural modifications that could enhance its drug-like properties, opening new avenues for optimization.
In conclusion, 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol represents a compound of growing interest in chemical biology and pharmaceutical research. Its diverse applications—from anti-inflammatory agent to chiral synthon—highlight its potential value in drug discovery. Future research should focus on elucidating its mechanism of action, improving its pharmacological profile, and exploring its utility in additional therapeutic areas.
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